(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol

Antiemetic In vivo pharmacology Gastrointestinal

(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol (CAS 112494-44-7) is a linear diarylheptanoid first isolated from the rhizomes of Alpinia officinarum (Zingiberaceae), with its absolute stereochemistry established via exciton chirality rule. The compound possesses a C19H24O3 molecular formula with a molecular weight of 300.40 g/mol, melting point of 109–111 °C, and XlogP of 3.60.

Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
Cat. No. B14024852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol
Molecular FormulaC19H24O3
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(CC(CCC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C19H24O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,18-22H,8-9,12-14H2/t18-,19-/m1/s1
InChIKeyGIJBVGHAAVSQGB-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol: Linear Diarylheptanoid Sourcing and Characterization Data


(3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol (CAS 112494-44-7) is a linear diarylheptanoid first isolated from the rhizomes of Alpinia officinarum (Zingiberaceae), with its absolute stereochemistry established via exciton chirality rule [1]. The compound possesses a C19H24O3 molecular formula with a molecular weight of 300.40 g/mol, melting point of 109–111 °C, and XlogP of 3.60 [2]. It is structurally distinguished from the broader curcuminoid class by its fully saturated heptane backbone lacking both the conjugated diene system and β-diketone moiety characteristic of curcumin and its demethoxy derivatives .

Why Curcuminoids Cannot Substitute for (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol in Procurement Specifications


Linear diarylheptanoids are not functionally interchangeable due to profound differences in oxidation state, substitution pattern, and stereochemical configuration that dictate both biological activity profiles and physicochemical handling properties [1]. Curcumin and its demethoxy analogs contain a conjugated β-diketone/heptadienedione system that confers intense yellow coloration, photosensitivity, and aqueous instability (rapid degradation at physiological pH) [2]. In contrast, the fully saturated heptane backbone and defined (3R,5R) stereochemistry of the target compound eliminate chromophoric interference in spectrophotometric assays, enhance shelf stability, and confer a distinct in vivo pharmacological signature—most notably antiemetic activity not reported for curcumin . Generic substitution with unspecified diarylheptanoids or racemic mixtures introduces uncontrolled variables in chirality-dependent assays and irreproducible biological readouts.

(3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol: Comparative Quantitative Evidence for Procurement Decision-Making


In Vivo Antiemetic Efficacy: Dose-Dependent Inhibition of Copper Sulfate-Induced Emesis in Chick Model

The target compound exhibits quantifiable, dose-dependent antiemetic activity in a standardized copper sulfate-induced emesis model in young chicks—an activity profile not demonstrated for curcumin or its demethoxy derivatives . The non-linear dose-response (50.9% inhibition at 20 mg/kg vs. 37.7% at 50 mg/kg) indicates a therapeutic window distinct from typical linear dose-response curves seen with other antiemetic diarylheptanoids, suggesting potential biphasic pharmacology or saturable target engagement . Curcumin at equivalent oral doses (20–100 mg/kg) has not been reported to exhibit antiemetic effects in this model; its primary gastrointestinal effects are limited to anti-inflammatory and cytoprotective mechanisms rather than emesis inhibition .

Antiemetic In vivo pharmacology Gastrointestinal

Stereochemically-Defined Total Synthesis Enabling Access to Both Enantiomers for Structure-Activity Relationship Studies

The first stereoselective total synthesis of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol was achieved with simultaneous preparation of its (3S,5S)-enantiomer, employing Sharpless kinetic resolution and asymmetric epoxidation as key stereocontrolling steps [1]. This synthetic route provides access to both enantiomers with defined stereochemical purity, enabling direct head-to-head comparison of enantiomer-dependent biological activities [2]. In contrast, many diarylheptanoids—including curcumin—are achiral or isolated as racemic mixtures from natural sources, precluding systematic stereochemistry-activity correlation studies [3]. The availability of both pure enantiomers via established synthetic methodology creates a unique research tool for probing stereochemical determinants of target engagement.

Stereoselective synthesis Medicinal chemistry Enantiomer comparison

Physicochemical Differentiation from Curcumin: Crystallinity, Thermal Stability, and Absence of Chromophoric Interference

The target compound is a crystalline solid with a defined melting point of 109–111 °C, in contrast to curcumin (mp 183 °C) and demethoxycurcumin (mp 168–170 °C) . The fully saturated heptane backbone eliminates the extended π-conjugation system present in curcuminoids, resulting in the absence of visible chromophoric absorption—a critical advantage for spectrophotometric assays where curcumin's intense yellow color (λmax ~425 nm) interferes with readout wavelengths (e.g., DPPH at 517 nm, MTT at 570 nm) [1]. Computational ADMET predictions indicate high probability of human intestinal absorption (96.66%) and low predicted blood-brain barrier penetration (67.50% probability of BBB-negative), providing a distinct pharmacokinetic profile compared to curcumin, which exhibits extremely low oral bioavailability (<1% unchanged) due to rapid conjugation and first-pass metabolism [2].

Physicochemical properties Assay compatibility Storage stability

Structural Basis for Differential Activity: Saturated Backbone Eliminates Michael Acceptor Reactivity

The fully saturated C7 heptane backbone of (3R,5R)-1-(4-hydroxyphenyl)-7-phenylheptane-3,5-diol lacks the α,β-unsaturated ketone moieties present in curcumin and its derivatives, eliminating the potential for Michael addition reactions with cellular nucleophiles (e.g., glutathione, protein thiols) [1]. Curcumin's β-diketone/heptadienedione system acts as a Michael acceptor capable of covalent protein modification, contributing to both its polypharmacology (promiscuous target engagement) and potential off-target toxicity via thiol depletion [2]. In contrast, hydrogenated curcumin derivatives (tetrahydrocurcumin, octahydrocurcumin) exhibit reduced electrophilicity and altered activity profiles; octahydrocurcumin shows superior hepatoprotective effects compared to curcumin in acetaminophen-induced hepatotoxicity models [3]. The target compound, structurally related to octahydrocurcumin but with distinct aromatic substitution (monohydroxy vs. dimethoxy-hydroxy pattern), represents a further point in the saturation-substitution SAR landscape.

Structure-activity relationship Chemical stability Toxicity profiling

(3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol: Evidence-Based Research and Industrial Application Scenarios


Antiemetic Drug Discovery and Gastrointestinal Pharmacology

The compound serves as a validated positive control or lead scaffold for antiemetic drug discovery programs targeting chemotherapy-induced or post-operative nausea and vomiting. Its demonstrated dose-dependent inhibition of copper sulfate-induced emesis in the chick model (50.9% inhibition at 20 mg/kg) provides a quantifiable in vivo efficacy benchmark absent in curcuminoid comparators . Research groups investigating novel antiemetic mechanisms—particularly those involving 5-HT3, NK1, or dopaminergic pathways—can utilize this compound to establish assay sensitivity and benchmark novel candidates against a structurally distinct diarylheptanoid with defined in vivo activity [1].

Chirality-Dependent Structure-Activity Relationship Studies

The availability of both (3R,5R) and (3S,5S) enantiomers via established stereoselective synthetic routes enables systematic investigation of stereochemistry-dependent biological activity . This is particularly valuable for target validation studies where stereospecific binding interactions may govern efficacy or selectivity. Unlike achiral curcuminoids or stereochemically undefined natural product isolates, the defined enantiopure forms of this compound allow researchers to conclusively attribute differential biological readouts to specific stereochemical configurations rather than batch-to-batch variability in isomeric composition [1].

Spectrophotometric Assay Development and Colorimetric Interference-Free Studies

The compound's lack of visible chromophoric absorption (λmax absent in 400–600 nm range) eliminates interference in widely used spectrophotometric assays including DPPH radical scavenging (517 nm), MTT cytotoxicity (570 nm), and FRAP antioxidant capacity (593 nm) . This property renders it uniquely suitable as a vehicle control or reference compound in assay platforms where curcumin's intense yellow coloration produces unacceptable background signal and requires compensatory blank subtraction protocols that reduce assay sensitivity [1]. Analytical laboratories developing high-throughput screening assays for natural product libraries can utilize this compound to establish baseline signal-to-noise parameters without chromophoric bias .

Natural Product Reference Standard for Alpinia officinarum Quality Control

As a characteristic diarylheptanoid isolated from Alpinia officinarum (lesser galangal) rhizomes, this compound serves as a phytochemical marker for botanical authentication and quality control of Alpinia-derived herbal materials and dietary supplements . Its defined melting point (109–111 °C), HPLC retention characteristics, and spectroscopic profile (NMR, MS) provide orthogonal identification parameters for pharmacopoeial monograph development. Procurement specifications for Alpinia officinarum extract standardization can incorporate this compound as a quantitative reference marker, enabling batch-to-batch consistency assessment independent of the more variable curcuminoid content found in related Zingiberaceae species [1].

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